N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzodioxole ring, an indole moiety, and a sulfanyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thioether Formation: The sulfanyl group can be introduced by reacting the indole derivative with a suitable thiol reagent.
Acetamide Formation: Finally, the acetamide group can be introduced through the reaction of the thioether with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfanyl and indole groups.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and indole moieties could play a role in binding to specific molecular targets, while the sulfanyl group might be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-[(1H-indol-3-yl)sulfanyl]acetamide: Lacks the methyl group on the indole ring.
N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)thio]acetamide: Similar structure but with a thioether linkage instead of a sulfanyl group.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is unique due to the presence of both the benzodioxole and indole moieties, along with the sulfanyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-11-18(13-4-2-3-5-14(13)19-11)24-9-17(21)20-12-6-7-15-16(8-12)23-10-22-15/h2-8,19H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICKGYQUDXPGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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